molecular formula C17H14O3 B14427119 2-Propenoic acid, 3-phenyl-, 4-acetylphenyl ester CAS No. 84796-16-7

2-Propenoic acid, 3-phenyl-, 4-acetylphenyl ester

Cat. No.: B14427119
CAS No.: 84796-16-7
M. Wt: 266.29 g/mol
InChI Key: FHZWBHDYSWXZGX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propenoic acid, 3-phenyl-, 4-acetylphenyl ester typically involves the esterification of 2-propenoic acid with 4-acetylphenol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. The use of catalysts, such as acidic ion-exchange resins, can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-phenyl-, 4-acetylphenyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-propenoic acid and 4-acetylphenol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Hydrolysis: 2-Propenoic acid and 4-acetylphenol.

    Transesterification: A different ester and the corresponding alcohol.

    Reduction: The corresponding alcohol derivative of the ester.

Scientific Research Applications

2-Propenoic acid, 3-phenyl-, 4-acetylphenyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: The ester is used in the production of polymers and resins, which have applications in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of 2-propenoic acid, 3-phenyl-, 4-acetylphenyl ester involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-phenyl-, ethyl ester: This compound has a similar structure but with an ethyl group instead of a 4-acetylphenyl group.

    2-Propenoic acid, 3-phenyl-, methyl ester: Similar structure with a methyl group instead of a 4-acetylphenyl group.

    2-Propenoic acid, 3-phenyl-, pentyl ester: Similar structure with a pentyl group instead of a 4-acetylphenyl group.

Uniqueness

2-Propenoic acid, 3-phenyl-, 4-acetylphenyl ester is unique due to the presence of the 4-acetylphenyl group, which imparts distinct chemical and physical properties. This group can influence the reactivity and stability of the ester, making it suitable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

(4-acetylphenyl) 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-13(18)15-8-10-16(11-9-15)20-17(19)12-7-14-5-3-2-4-6-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZWBHDYSWXZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355281
Record name 2-Propenoic acid, 3-phenyl-, 4-acetylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84796-16-7
Record name 2-Propenoic acid, 3-phenyl-, 4-acetylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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